molecular formula C9H6BrFO B8100135 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8100135
M. Wt: 229.05 g/mol
InChI Key: BIMMJVIETAHQMW-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of bromine and fluorine atoms attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indanone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Conditions often involve the use of bases or acids to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indenones, while oxidation and reduction can produce ketones or alcohols, respectively. Coupling reactions typically result in the formation of biaryl or polyaryl compounds.

Scientific Research Applications

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which may affect its reactivity and applications.

    7-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, which can influence its chemical properties and biological activity.

    6-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one:

Uniqueness

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

6-bromo-7-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMMJVIETAHQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one (3.3 g) was added to a slurry of AlCl3 (16.6 g) and NaCl (4.3 g) at 130° C. The resulting mixture was stirred at 180° C. for 2 hours. The reaction was cooled to r.t. and the residue was dissolved in EA (200 mL). The solution was washed with water (300 mL) and brine (50 mL) and finally dried over Na2SO4. After filtration, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: EA/PE 1:10) to provide the subtitle compound. MS ESI+: m/z=229 [M+H]+.
Name
1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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